4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid
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Overview
Description
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is a complex organic compound with the molecular formula C25H24O7S2 and a molecular weight of 500.59 g/mol . This compound features a benzoic acid core with tosyl (p-toluenesulfonyl) groups attached, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the tosylation of benzoic acid derivatives followed by further functionalization to introduce the tosylmethyl and propanoyl groups . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography are employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be displaced by nucleophiles such as thiols or amines via Michael addition.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., thiols, amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while esterification with alcohols produces esters .
Scientific Research Applications
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid involves its ability to form covalent bonds with nucleophiles. The tosyl groups act as leaving groups, allowing the compound to participate in substitution reactions. This property makes it useful in modifying biomolecules and synthesizing complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)phenylacetic acid
- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzamide
- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzonitrile
Uniqueness
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is unique due to its dual tosyl groups, which allow it to undergo multiple substitution reactions. This property makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBHXGITKMPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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